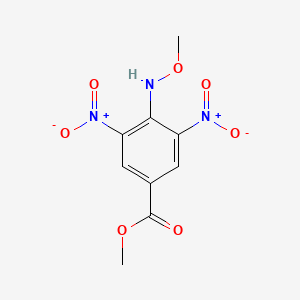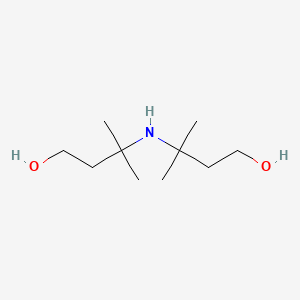![molecular formula C15H11FO B12569786 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 266001-12-1](/img/structure/B12569786.png)
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C15H11FO. It is characterized by the presence of a fluoro-substituted benzene ring connected to a phenylprop-2-yn-1-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-4-iodobenzene and 3-phenylprop-2-yn-1-ol.
Reaction Conditions: The key step involves the coupling of 1-fluoro-4-iodobenzene with 3-phenylprop-2-yn-1-ol using a palladium-catalyzed Sonogashira coupling reaction. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylprop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the phenylprop-2-yn-1-yloxy group can be reduced to form the corresponding alkene or alkane.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction .
Applications De Recherche Scientifique
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the phenyl group, making it less complex.
1-Fluoro-4-(phenylprop-2-yn-1-yloxy)benzene: This compound has a similar structure but may exhibit different reactivity due to the absence of the phenyl group on the prop-2-yn-1-yloxy moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
266001-12-1 |
|---|---|
Formule moléculaire |
C15H11FO |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
1-fluoro-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11FO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
Clé InChI |
SRAPZTSSVJNIFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

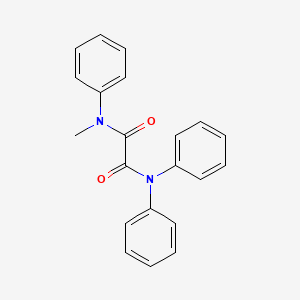
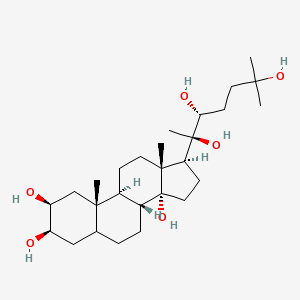
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
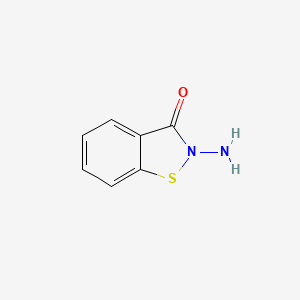
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

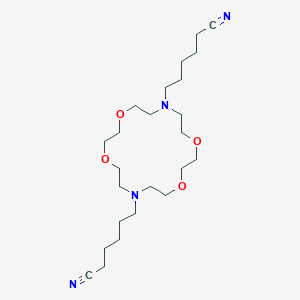
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
